molecular formula C12H20N2O2 B1604635 Decamethylene diisocyanate CAS No. 4538-39-0

Decamethylene diisocyanate

Cat. No. B1604635
CAS RN: 4538-39-0
M. Wt: 224.3 g/mol
InChI Key: VNMOIBZLSJDQEO-UHFFFAOYSA-N
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Description

Hexamethylene diisocyanate (HDI) is an organic compound with the formula (CH2)6(NCO)2. It is classified as a diisocyanate and is a colorless liquid .


Synthesis Analysis

HDI is produced in relatively small quantities, accounting for only 3.4% of the global diisocyanate market. It is produced by phosgenation of hexamethylene diamine . Solvent-free HDI-based polyisocyanates were prepared by cyclotrimerization of HDI monomer using tri-n-butylphosphine (TBP) as a catalyst .


Molecular Structure Analysis

The molecular structure of HDI consists of a hexamethylene chain (CH2)6 flanked by two isocyanate groups (NCO) at both ends .


Chemical Reactions Analysis

HDI reacts readily with compounds containing active hydrogen atoms, such as water, alcohols, and amines . In the presence of catalysts, it can undergo polymerization reactions to form polyurethane polymers .


Physical And Chemical Properties Analysis

HDI is a colorless liquid with a sharp, pungent odor. It has a density of 1.047 g/cm3, a melting point of -67 °C, a boiling point of 255 °C, and a viscosity of 3 cP at 25 °C .

Scientific Research Applications

Antibacterial Activities

Decamethylene diisocyanate has been studied for its potential antibacterial activities. Research from the early 1950s investigated bisisoquinolinium salts, including decamethylene bisisoquinolinium bromide, which showed considerable antibacterial activity. This research focused on how the antibacterial activities of these salts were influenced by alterations in their chemical structure (Collier, Potter, & Taylor, 1953).

Application in Polymer Science

Decamethylene diisocyanate has been used in the synthesis of nonisocyanate based poly(ester urethanes). A study from 2016 explored an environment-friendly route to synthesize these polymers from renewable materials, examining their structural, physical, and mechanical properties (Wang, Zhang, Zhang, Tan, & Fong, 2016).

Paralyzing Activity Studies

Research has also been conducted on the paralyzing activity of heterocyclic bisquaternary ammonium salts, including decamethylene derivatives. This research investigated how the introduction of methoxyl groups into the nucleus affected the activity of these compounds (Taylor & Collier, 1950).

Modification of Nylon 66

A study in 1967 explored the chemical reaction of modifying nylon 66 with diisocyanates, including decamethylene diisocyanate. This research focused on how these modifications affected the yarn's crosslinking, dyeability, and physical properties (Perry & Savory, 1967).

Chain Motion in Polymers

In polymer science, studies on spin-labelled poly(decamethylene terephthalate) have been conducted to understand the motion of labels within the polymer chain, particularly at low temperatures (Tenhu & Sundholm, 1991).

Kinetics of Liquid Crystal Polymers

Research has also been conducted on the kinetics of three-dimensional ordering in thermotropic liquid crystal polymers like poly(decamethylene-4,4'-diphenoxy terephthalate). This study used differential scanning calorimetry to understand different transformation rates (Campoy, Marco, Gómez, & Fatou, 1992).

Safety And Hazards

HDI is considered toxic. It is a powerful irritant to the mucous membranes of the eyes and gastrointestinal and respiratory tracts. Direct skin contact can cause marked inflammation. It can also sensitize workers, making them subject to severe asthma attacks if they are exposed again . It is fatal if inhaled and may cause allergy or asthma symptoms or breathing difficulties if inhaled .

properties

IUPAC Name

1,10-diisocyanatodecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O2/c15-11-13-9-7-5-3-1-2-4-6-8-10-14-12-16/h1-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNMOIBZLSJDQEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCCN=C=O)CCCCN=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00196492
Record name Decamethylene diisocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00196492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Decamethylene diisocyanate

CAS RN

4538-39-0
Record name Decamethylene diisocyanate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004538390
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Decamethylene diisocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00196492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Decamethylene diisocyanate

Citations

For This Compound
24
Citations
HV Boenig, N Walker, EH Myers - Journal of Applied Polymer …, 1961 - Wiley Online Library
An homologous series of aliphatic polyureas of the type where the x = 2, 3, 4, 5, 6, 7, 8, 9, and 12, was prepared from hexamethylene diisocyanate and diamines. The polymers were …
Number of citations: 16 onlinelibrary.wiley.com
S Tazuke, T Tanabe - Macromolecules, 1979 - ACS Publications
… methyleneoxycarbonyl(dianthracene-9,10'-diyl)carbonyloxytetramethyleneoxycarbonyliminodecamethylene] (PAEU-10) was similarly preparedusing decamethylene diisocyanate. …
Number of citations: 16 pubs.acs.org
H Ulrich - Journal of Elastoplastics, 1971 - journals.sagepub.com
This article focuses attention on new uses of isocyanates. m-Phenylenedisulfonyl diisocyanate has been synthesized by direct phosgenation of disulfonamide in presence of catalytic …
Number of citations: 6 journals.sagepub.com
RS Smith, RFT Stepto - Die Makromolekulare Chemie …, 1974 - Wiley Online Library
… to the gelation and kinetic results of a previous investigation8) which used the same three triols in cahalysed reaction with hexamethylene diisocyanate and decamethylene diisocyanate…
Number of citations: 32 onlinelibrary.wiley.com
RFT Stepto - Faraday Discussions of the Chemical Society, 1974 - pubs.rsc.org
… The polyurethane forming reactions 6* 9* 14* l6 used hexamethylene diisocyanate (HDI) in benzene at 70", in nitrobenzene at 105", 80" and 50", and decamethylene diisocyanate (DDI) …
Number of citations: 46 pubs.rsc.org
CR Hegedus, DJ Hirst, AT Eng… - …, 1994 - apps.dtic.mil
… diisocyanate, persing agents, eg, Anti-Terra-204 (carboxylic acid hexamethylene diisocyanate, salts of p0]yamine-amides), flow modifiers eg BYKdecamethylene diisocyanate, 320 (…
Number of citations: 4 apps.dtic.mil
Southwest Research Institute, EC Martin - 1965 - apps.dtic.mil
… investigated was decamethylene diisocyanate. This … gel obtained from the decamethylene diisocyanate and coco … 2, lauryl amine and decamethylene diisocyanate produced a …
Number of citations: 2 apps.dtic.mil
E Perry, J Savory - Journal of Polymer Science Part C: Polymer …, 1968 - Wiley Online Library
… Decamethylene diisocyanate was prepared in 42% yield from dodecanedioyl chloride and in 89% yield by allowing the corresponding diamine hydrochloride to react with phosgene (…
Number of citations: 1 onlinelibrary.wiley.com
WJ Farrissey, LM Alberino… - Journal of Elastomers & …, 1975 - journals.sagepub.com
HE RAPID GROWTH of the polyurethane industry over the past twenty years has T been adequately documented in trade journals and market reports [l]. The remarkable versatility of …
Number of citations: 26 journals.sagepub.com
SJ Barrow - 1999 - openresearch-repository.anu.edu.au
… For example, decamethylenefuroxan (62) undergoes cycloreversion at 261C, followed by immediate rearrangement to decamethylene diisocyanate.'3 However, the heavily strained …

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